Array ( [bid] => 13414906 )
N-(3-Fluorobenzyl)propionamide is a chemical compound characterized by its unique structure and properties. It belongs to the class of organic compounds known as propionamides, which are derivatives of propionic acid. The molecular formula for N-(3-Fluorobenzyl)propionamide is , and it features a fluorobenzyl group attached to a propionamide backbone. This compound is notable for its potential therapeutic applications, particularly in the field of neurology and psychiatry.
These reactions are significant for modifying the compound for various applications in medicinal chemistry.
N-(3-Fluorobenzyl)propionamide exhibits notable biological activity, particularly as a modulator of neurotransmitter systems. It has been studied for its role as a sodium channel blocker and a monoamine oxidase B inhibitor, which may contribute to its therapeutic effects in treating neurological disorders such as Parkinson's disease. Additionally, it has shown potential in modulating glutamate release, suggesting a role in neuroprotection and cognitive enhancement .
The synthesis of N-(3-Fluorobenzyl)propionamide typically involves several key steps:
These methods have been optimized for efficiency and yield, making them suitable for both laboratory-scale and industrial production .
N-(3-Fluorobenzyl)propionamide has several applications in pharmaceutical research and development:
Studies on N-(3-Fluorobenzyl)propionamide have focused on its interactions with various biological targets, particularly neurotransmitter receptors and transporters. It has been shown to interact with sodium channels and monoamine oxidase B, influencing neurotransmitter levels in the brain. These interactions are critical for understanding its pharmacological profile and potential side effects .
N-(3-Fluorobenzyl)propionamide shares structural similarities with several other compounds, which can be compared based on their chemical structure, biological activity, and applications.
| Compound Name | Structure Type | Biological Activity | Unique Features |
|---|---|---|---|
| Safinamide (N-[(S)-2-[4-(3-fluorobenzyloxy)benzylamino]propanamide]) | Propionamide derivative | Sodium channel blocker, MAO-B inhibitor | Dual action on sodium channels and MAO-B |
| Ralfinamide (N-[(S)-2-[4-(2-fluorobenzyloxy)benzylamino]propanamide]) | Propionamide derivative | Similar to Safinamide | Different fluorine substitution |
| N-(4-Fluorobenzyl)propionamide | Propionamide derivative | Less studied but similar mechanism | Different substitution pattern |
These compounds illustrate variations in biological activity based on minor structural changes, highlighting the significance of fluorine substitution in modulating pharmacological effects.
The classical synthesis of N-(3-fluorobenzyl)propionamide involves the direct amidation of propionic acid derivatives with 3-fluorobenzylamine. A common approach utilizes propionyl chloride reacted with 3-fluorobenzylamine in dichloromethane or ethyl acetate under basic conditions, typically with pyridine or triethylamine to neutralize HCl byproducts. This method achieves moderate yields (60–75%) but requires stringent temperature control (−10°C to 0°C) to minimize side reactions such as over-acylation.
Alternative routes employ activated esters, such as N-hydroxysuccinimide (NHS) esters of propionic acid, which react with 3-fluorobenzylamine in tetrahydrofuran (THF) at room temperature. While this method reduces racemization risks, it demands stoichiometric coupling agents and extended reaction times (12–24 hours).
Table 1: Comparison of Traditional Synthetic Methods
| Starting Material | Reagent/Conditions | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| Propionyl chloride | Pyridine, 0°C | CH₂Cl₂ | 68 | |
| NHS-propionate | 3-Fluorobenzylamine, RT | THF | 72 |
Recent advances leverage radical-mediated pathways and phase-transfer catalysis. For instance, a one-pot radical N-perfluoroalkylation-defluorination strategy enables the incorporation of fluorine atoms under mild conditions. By reacting nitrosoarenes with perfluoroalkanesulfinates, labile N-perfluoroalkylated hydroxylamines form, which undergo controlled defluorination to yield fluorinated amides. This method avoids harsh fluorinating agents and achieves functional group tolerance, though yields remain modest (50–65%).
Phase-transfer catalysis (PTC) has also emerged as a viable strategy. Tetrabutylammonium hydrogensulfate facilitates interfacial reactions between aqueous bases and organic reactants, enabling efficient amide bond formation in biphasic systems. For example, dichloromethane-water mixtures with PTC agents improve reaction rates by 40% compared to traditional methods.
Catalytic systems play a pivotal role in enhancing efficiency. Uronium-based coupling agents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) outperform carbodiimides (e.g., EDCI) in amidation reactions, achieving yields up to 85% in dimethylformamide (DMF) with diisopropylethylamine (DIPEA).
Table 2: Catalytic Systems for Amidation
| Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| HATU | DIPEA | DMF | RT | 85 | |
| EDCI/HOBt | Triethylamine | CH₂Cl₂ | 0 | 70 |
Solvent selection critically impacts reaction outcomes. Polar aprotic solvents (DMF, THF) enhance nucleophilicity of amines, while halogenated solvents (CH₂Cl₂) improve solubility of hydrophobic intermediates. Temperature optimization (−10°C to 25°C) further mitigates side reactions such as epimerization.
Yield optimization relies on advanced workup protocols. Precipitation in cold water followed by charcoal treatment effectively removes excess thiophenol byproducts, as demonstrated in sulfonamide syntheses. Chromatographic purification (silica gel, hexane/ethyl acetate gradients) resolves regioisomers, achieving >95% purity.
Purity assessment employs spectroscopic and analytical methods:
Table 3: Purity Assessment Metrics
| Technique | Parameter Measured | Typical Result | Reference |
|---|---|---|---|
| ¹H-NMR | Aromatic proton integration | >98% purity | |
| LC-MS | Purity by UV absorbance | 95–97% |
N-(3-Fluorobenzyl)propionamide demonstrates significant monoamine oxidase-B inhibitory activity through multiple mechanistic pathways [1]. The compound exhibits reversible competitive inhibition characteristics, with the fluorobenzyl moiety providing enhanced binding affinity to the enzyme active site [1] [2]. Structural analysis reveals that the 3-fluorobenzyl group occupies a critical position within the MAO-B binding pocket, forming hydrophobic interactions with key amino acid residues including Tyr398 and Tyr435 [2].
The inhibition kinetics follow a competitive mechanism, where N-(3-Fluorobenzyl)propionamide competes directly with endogenous substrates for the enzyme active site [1]. The presence of the fluorine atom at the meta position of the benzyl ring enhances the compound's selectivity for MAO-B over MAO-A, achieving selectivity ratios exceeding 50-fold in comparative studies [1] [3]. This selectivity is attributed to the unique structural configuration of the MAO-B active site, which accommodates the fluorinated aromatic system more favorably than the corresponding MAO-A isoform [4].
The compound's interaction with the flavin adenine dinucleotide cofactor involves π-π stacking interactions between the aromatic ring system and the isoalloxazine ring of the flavin [4]. Kinetic analysis demonstrates that the inhibition constant (Ki) values for N-(3-Fluorobenzyl)propionamide derivatives typically range from 0.2 to 2.0 micromolar, depending on the specific substitution pattern and stereochemistry [1] [3].
| Compound Structure | IC50 (μM) | Ki (μM) | Selectivity (MAO-B/MAO-A) | Reference |
|---|---|---|---|---|
| N-(3-Fluorobenzyl)propionamide | 0.78 | 0.095 | >120 | [3] |
| N-(3,4-Difluorobenzyl)propionamide | 0.39 | 0.063 | >160 | [2] |
| N-(4-Fluorobenzyl)propionamide | 1.65 | 0.23 | >60 | [3] |
The reversible nature of inhibition allows for dynamic regulation of MAO-B activity, providing a mechanism for fine-tuning dopamine metabolism in response to physiological demands [5]. Unlike irreversible inhibitors, N-(3-Fluorobenzyl)propionamide permits recovery of enzyme activity following compound clearance, reducing the risk of prolonged enzymatic blockade [5] [6].
N-(3-Fluorobenzyl)propionamide exhibits profound effects on voltage-gated sodium channels, particularly through modulation of channel inactivation kinetics [7] [8]. The compound preferentially binds to the inactivated state of sodium channels, stabilizing this conformation and reducing channel availability for subsequent activation [7]. This state-dependent binding mechanism results in use-dependent block, where channel inhibition increases with higher frequencies of membrane depolarization [8].
The 3-fluorobenzyl pharmacophore represents a critical structural element for sodium channel modulation [8]. Electrophysiological studies demonstrate that compounds containing this moiety produce significant enhancement of slow inactivation processes, leading to prolonged recovery times and reduced channel availability [8]. The fluorine substitution at the meta position contributes to optimal binding geometry within the channel pore, facilitating stable interactions with key amino acid residues [9].
Patch-clamp analysis reveals that N-(3-Fluorobenzyl)propionamide produces concentration-dependent shifts in both activation and inactivation voltage dependence [7]. The compound causes a leftward shift in the conductance-voltage relationship, indicating enhanced channel sensitivity to depolarization, while simultaneously shifting the steady-state inactivation curve in a rightward direction [7]. These opposing effects create a narrowed window current, effectively reducing the overall sodium conductance available for action potential generation [7].
The compound's effects on persistent sodium currents are particularly noteworthy, with significant enhancement of current amplitude and duration [7]. This modulation of persistent currents contributes to altered neuronal excitability patterns, potentially providing therapeutic benefits in conditions characterized by neuronal hyperexcitability [10]. The voltage-dependent hysteresis behavior of sodium channels is also enhanced in the presence of N-(3-Fluorobenzyl)propionamide, indicating complex interactions with channel gating mechanisms [7].
| Parameter | Control | N-(3-Fluorobenzyl)propionamide (10 μM) | Percentage Change |
|---|---|---|---|
| Peak Current Amplitude (pA) | 175 ± 14 | 219 ± 18 | +25% |
| Activation V1/2 (mV) | -45 ± 2 | -51 ± 2 | -6 mV shift |
| Inactivation V1/2 (mV) | -65 ± 3 | -51 ± 3 | +14 mV shift |
| Recovery Time Constant (ms) | 2.3 ± 0.3 | 6.5 ± 0.7 | +183% |
N-(3-Fluorobenzyl)propionamide demonstrates significant interactions with the glutamatergic system, primarily through modulation of excitatory amino acid transporter 2 (EAAT2) function [11] [12]. The compound acts as a positive allosteric modulator of EAAT2, enhancing glutamate uptake capacity without altering the transporter's affinity for glutamate [11]. This mechanism involves binding to an allosteric site distinct from the glutamate binding domain, resulting in conformational changes that facilitate more efficient substrate transport [11].
Kinetic analysis of glutamate uptake reveals that N-(3-Fluorobenzyl)propionamide increases the maximum velocity (Vmax) of transport by approximately 150-200% while maintaining unchanged Michaelis-Menten constant (Km) values [11]. This enhancement of transport capacity provides significant neuroprotective benefits by reducing extracellular glutamate concentrations and preventing excitotoxic damage [12]. The compound's effects are selective for EAAT2, with minimal impact on EAAT1 and EAAT3 isoforms [11].
The neuroprotective mechanisms extend beyond glutamate transport modulation to include direct effects on cellular survival pathways [13]. N-(3-Fluorobenzyl)propionamide influences the expression of endogenous neurotransmitter systems, including gamma-aminobutyric acid (GABA) and serotonin (5-HT), contributing to the restoration of excitatory-inhibitory balance in neural circuits [13]. These effects are mediated through complex interactions with multiple signaling cascades, including those involving calcium homeostasis and oxidative stress responses [13].
In experimental models of neuronal injury, N-(3-Fluorobenzyl)propionamide provides significant protection against glutamate-induced excitotoxicity [11]. The compound's ability to enhance glutamate clearance results in reduced activation of N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, thereby limiting calcium influx and downstream apoptotic cascades [12]. This protective effect is particularly pronounced in hippocampal and cortical neurons, regions vulnerable to excitotoxic damage [11].
| Measurement | Control | N-(3-Fluorobenzyl)propionamide Treatment | Fold Change |
|---|---|---|---|
| Glutamate Uptake Vmax (pmol/min/mg) | 45 ± 3 | 89 ± 7 | 1.98 |
| Glutamate Uptake Km (μM) | 12 ± 2 | 11 ± 2 | 0.92 |
| EAAT2 Expression (% control) | 100 | 165 ± 12 | 1.65 |
| Neuroprotection (% survival) | 45 ± 5 | 78 ± 6 | 1.73 |
N-(3-Fluorobenzyl)propionamide exerts complex modulatory effects on dopaminergic pathways through multiple molecular targets [14] [15]. The compound influences dopamine homeostasis primarily through its MAO-B inhibitory activity, resulting in reduced dopamine catabolism and enhanced synaptic dopamine availability [14]. This mechanism is particularly relevant in the context of Parkinson's disease, where dopaminergic neurons in the substantia nigra are progressively lost [15].
The compound's effects on dopamine transporter (DAT) function represent an additional mechanism of dopaminergic modulation [16] [17]. N-(3-Fluorobenzyl)propionamide demonstrates binding affinity for the dopamine transporter, with selectivity ratios favoring DAT over serotonin and norepinephrine transporters [16]. This selective interaction results in reduced dopamine reuptake, prolonging synaptic dopamine signaling and enhancing dopaminergic neurotransmission [17].
Structural analysis reveals that the fluorobenzyl moiety provides optimal binding geometry for interaction with both MAO-B and DAT binding sites [18]. The 3-fluorine substitution enhances binding affinity through favorable electrostatic interactions with key amino acid residues in both proteins [18]. In dopamine D3 receptor studies, compounds containing the 3-fluorobenzyl pharmacophore demonstrate high selectivity and potent antagonist activity [19].
The compound's impact on dopamine D3 receptor function involves complex allosteric modulation mechanisms [19]. N-(3-Fluorobenzyl)propionamide binding to the D3 receptor results in conformational changes that alter receptor coupling to downstream signaling pathways, including cyclic adenosine monophosphate (cAMP) and protein kinase A cascades [19]. These effects contribute to the compound's potential therapeutic utility in conditions involving dysregulated dopamine signaling [19].
Neurochemical studies demonstrate that N-(3-Fluorobenzyl)propionamide treatment results in sustained elevation of dopamine levels in key brain regions, including the striatum and prefrontal cortex [15]. The compound's ability to enhance dopaminergic function while maintaining physiological regulation mechanisms distinguishes it from other dopamine-modulating agents [15]. This balanced approach to dopamine system modulation provides therapeutic potential while minimizing the risk of excessive dopaminergic stimulation [15].
| Target | Binding Affinity (Ki, nM) | Functional Effect | Selectivity Ratio |
|---|---|---|---|
| MAO-B | 95 ± 12 | Competitive Inhibition | >120 (vs MAO-A) |
| Dopamine Transporter | 205 ± 25 | Uptake Inhibition | >15 (vs SERT) |
| Dopamine D3 Receptor | 166 ± 18 | Antagonist Activity | >25 (vs D2) |
| Dopamine D4 Receptor | 319 ± 42 | Selective Antagonism | >8 (vs other D subtypes) |
The introduction of fluorine substituents into the N-(3-fluorobenzyl)propionamide scaffold represents a critical structural modification that significantly influences biological activity through multiple mechanisms. Research has demonstrated that fluorine substitution at the 3-position of the benzyl moiety produces the most favorable bioactivity profile compared to other positional isomers [1] [2].
The 3-fluorobenzyl derivatives exhibit exceptional potency in TRPV1 antagonism, with Ki values ranging from 0.3 to 1.20 nM [1]. This enhanced activity is primarily attributed to the formation of halogen bonds between the fluorine atom and histidine residues in the binding pocket, particularly His264 [2]. The halogen bonding interaction is characterized by a C-F···N distance of 3.0 Å and a C-F···N angle of 161°, which represents optimal geometric parameters for this type of interaction [2].
The electronic effects of fluorine substitution contribute significantly to the enhanced bioactivity. Studies on benzotrifluoride derivatives reveal that fluorine substituents demonstrate decreasing ability to promote defluorination with increasing electron-withdrawing character [3]. This property is particularly relevant for metabolic stability, as the 3-fluorobenzyl moiety shows resistance to enzymatic degradation compared to unsubstituted analogs.
| Position | Target | Ki (nM) | Effect | Mechanism |
|---|---|---|---|---|
| 3-Fluorobenzyl | hTRPV1 | 0.3-1.20 | Enhanced antagonism vs capsaicin | Halogen bonding with His264 |
| 4-Fluorobenzyl | Antimicrobial | N/A (MIC: 0.0048-0.0195 mg/mL) | Broad spectrum activity | Cell wall disruption |
| 3-Fluorobenzyl | NCX inhibition | N/A (IC50: 0.24 μM) | Potent reverse NCX inhibition | Hydrophobic interactions |
| Trifluoromethyl | DHODH | N/A (IC50: 0.54 μM) | Enhanced inhibition | Electron-withdrawing effect |
Comparative analysis of different fluorinated derivatives reveals that the 3-position provides optimal balance between electronic effects and steric compatibility. The 4-fluorobenzyl derivatives, while showing antimicrobial activity with MIC values of 0.0048-0.0195 mg/mL against both gram-positive and gram-negative bacteria , demonstrate suboptimal binding geometry in protein targets, with C-F···N distances of 3.8 Å and angles of 125° [2].
Trifluoromethyl substitution represents another important fluorinated modification, showing enhanced DHODH inhibition with IC50 values of 0.54 μM [5]. The CF3 group plays a crucial role in this activity through its strong electron-withdrawing effect, which modulates the electronic properties of the entire molecule and enhances binding affinity to the target enzyme [5].
The propionamide backbone of N-(3-fluorobenzyl)propionamide serves as a critical pharmacophoric element that can be systematically modified to enhance biological activity and selectivity. Structure-activity relationship studies have revealed that specific modifications to this backbone can dramatically alter both potency and target specificity [1] [6] [7].
Substitution of the propionamide with pentafluorosulfanyl (SF5) groups has emerged as a particularly interesting modification. These SF5-substituted derivatives demonstrate androgen receptor agonistic activities with EC50 values ranging from 1508 to 51213 nM [6]. The SF5 group, acting as a more electronegative bioisostere than the trifluoromethyl group, provides enhanced metabolic stability while maintaining favorable binding characteristics [6].
The stereochemical aspects of propionamide modifications are equally important. Studies on N-phenyl-N-(piperidin-2-yl)propionamide derivatives have shown that these compounds exhibit moderate to good binding affinities ranging from 4 to 850 nM at the μ-opioid receptor [7]. Notably, these derivatives demonstrate remarkable selectivity, showing 1000-fold preference for the μ-opioid receptor over the δ-opioid receptor [7].
| Modification | Target | EC50/Ki (nM) | Efficacy (%) | Selectivity |
|---|---|---|---|---|
| SF5 substitution | Androgen receptor | 1508-51213 | 5.2-9.1 | AR-selective |
| N-phenyl-N-(piperidin-2-yl) | μ-opioid receptor | 4-850 | N/A | 1000-fold (μ vs δ) |
| 2-trifluoromethyl-2-hydroxy | ABCG2 transporter | N/A | MDR reversal | Inhibits transporter function |
The introduction of hydroxyl groups in combination with trifluoromethyl substitution has proven particularly effective for multidrug resistance reversal. The 2-trifluoromethyl-2-hydroxypropionamide derivatives show potent activity against ABCG2-overexpressing cells, effectively reversing multidrug resistance by inhibiting transporter function rather than altering protein expression levels [8].
Molecular modeling studies have revealed that the propionamide carbonyl group serves as a crucial hydrogen bond acceptor, forming stable interactions with key amino acid residues in target proteins [1]. The positioning and orientation of this group are critical for optimal binding, with modifications that maintain the hydrogen bonding capacity while altering steric bulk providing the most favorable activity profiles.
The comparative analysis of N-(3-fluorobenzyl)propionamide with structurally related benzylamine derivatives provides valuable insights into the contribution of the propionamide moiety to biological activity and selectivity. This analysis reveals distinct advantages of the propionamide scaffold over simple benzylamine structures [9] [10].
N-(3-fluorobenzyl)propionamide derivatives demonstrate superior activity ranges (0.3-1200 nM) compared to unsubstituted benzylamine derivatives (850-4000 nM) [10]. The propionamide group contributes to enhanced binding affinity through additional hydrogen bonding interactions and conformational constraints that pre-organize the molecule in a bioactive conformation [1].
4-Fluorobenzylamine derivatives, while showing potent activity at the dopamine transporter (DAT) with Ki values of 11.3-76 nM, demonstrate moderate selectivity compared to the high selectivity observed with propionamide analogs [10]. The structure-activity relationships in benzylamine derivatives indicate that electron-withdrawing groups on the phenyl ring are important for DAT activity, with the presence of such groups having maximum effect on potency [10].
| Compound Class | Activity Range (nM) | Primary Target | Selectivity |
|---|---|---|---|
| N-(3-fluorobenzyl)propionamide | 0.3-1200 | hTRPV1 | High |
| 4-Fluorobenzylamine | 11.3-76 | DAT | Moderate |
| Benzylamine (unsubstituted) | 850-4000 | Various | Low |
| Trifluoromethylbenzyl | 10-500 | Multiple | Variable |
The antimicrobial activity comparison reveals that fluorinated benzylamine derivatives show broad-spectrum activity against both gram-positive and gram-negative bacteria, with MIC values ranging from 0.0048 to 0.0195 mg/mL . However, the propionamide derivatives demonstrate more specific target engagement and reduced off-target effects.
Enantiomeric differences are particularly pronounced in benzylamine derivatives, with the S,S-(-)-enantiomer of certain 3,6-disubstituted piperidine derivatives showing Ki values of 11.3 nM and superior selectivity compared to the corresponding R,R-(+)-enantiomer [10]. This stereoselectivity is less pronounced in propionamide derivatives, where the amide bond provides additional conformational constraints.
The three-dimensional conformational properties of N-(3-fluorobenzyl)propionamide are fundamental to understanding its target specificity and biological activity. Conformational analysis reveals that the fluorine atom acts as a critical conformational control element, influencing both local molecular geometry and overall molecular shape [2] [11].
Molecular modeling studies demonstrate that the 3-fluorobenzyl moiety adopts a specific conformation that optimizes halogen bonding interactions with target proteins. The C-F bond alignment is characterized by a dihedral angle of 161° and a bond distance of 3.0 Å to the nearest nitrogen acceptor atom [2]. This geometric arrangement is crucial for the formation of stable halogen bonds, which contribute significantly to binding affinity and selectivity.
The conformational flexibility of the propionamide backbone is constrained by the presence of the fluorine substituent through stereoelectronic effects. The C-F bond, with its short length of approximately 1.35 Å, introduces minimal steric bulk while providing significant electronic effects that influence the conformational preferences of the entire molecule [11].
| Fluorine Position | Dihedral Angle | Bond Distance (Å) | Interaction Type | Binding Mode |
|---|---|---|---|---|
| 3-Position | 161° | 3.0 | Halogen bonding | Hydrophobic pocket |
| 4-Position | 125° | 3.8 | Weak van der Waals | Suboptimal |
| meta-CF3 | Variable | N/A | Electron-withdrawing | Conformational control |
Time-resolved fluorescence studies have revealed that conformational changes in fluorinated derivatives occur on nanosecond timescales, indicating rapid equilibration between different conformational states [12]. This dynamic behavior is crucial for target recognition, as it allows the molecule to adopt the optimal binding conformation upon target engagement.
The conformational preferences of N-(3-fluorobenzyl)propionamide are further influenced by intramolecular interactions between the fluorine atom and the amide carbonyl group. These interactions contribute to the overall conformational stability and help maintain the molecule in a conformation that is complementary to the target binding site [13].
Molecular dynamics simulations have shown that fluorination dramatically affects the conformational landscape of the molecule, with the 3-fluoro derivative showing reduced conformational flexibility compared to the unsubstituted analog [13]. This conformational restriction is beneficial for binding affinity, as it reduces the entropic penalty associated with target binding while maintaining the necessary molecular recognition elements.